molecular formula C13H21N3O5 B1592550 1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene CAS No. 23920-15-2

1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene

Cat. No. B1592550
CAS RN: 23920-15-2
M. Wt: 299.32 g/mol
InChI Key: YCAQIPZHGGRGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2’-Methoxyethyl)amino]-2-nitro-4-[di-(2’-hydroxyethyl)amino]benzene” is a chemical compound with the molecular formula C13H21N3O5 . It is also known as HC Blue 11 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with nitro (-NO2), methoxyethylamino (-N(CH2CH2OCH3)), and di-(2’-hydroxyethyl)amino (-N(CH2CH2OH)2) groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.32 . The predicted boiling point is 538.4±50.0 °C, and the density is 1.323 . The predicted pKa is 14.19±0.10, and the estimated LogP is 1.080 .

Scientific Research Applications

Enantioselective Synthesis

One application of related compounds is in enantioselective synthesis, as demonstrated by Barco et al. (1994), where sequential inter- and intramolecular Michael reactions were employed to synthesize non-natural (-)-meroquinene. This process involved compounds similar to 1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene, emphasizing its potential use in complex organic syntheses (Barco et al., 1994).

Dye Synthesis

Georgiadou and Tsatsaroni (2002) described the use of similar compounds in the synthesis of hetarylazo disperse dyes. These dyes, derived from heterocyclic amines and substituted N,N-di-β-hydroxyethylaniline, are used to color cellulose acetate, offering a range of hues from red to greenish-blue (Georgiadou & Tsatsaroni, 2002).

Chromophore Development

Cross and Davis (2008) synthesized new push-pull chromophores based on phenylacetylenes with hydroxyethyl and methoxy groups on the central phenyl ring. This research highlights the application in developing advanced chromophores, which are critical in fields like photonics and organic electronics (Cross & Davis, 2008).

Aromatic Nitro Group Chemistry

Siemeling et al. (2003) researched the chemoselective reduction of aromatic nitro compounds, including those structurally related to 1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene. This study provides insight into selective reductions in synthetic chemistry, highlighting potential applications in the synthesis of complex organic molecules (Siemeling et al., 2003).

Safety and Hazards

The compound is classified under GHS07, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(2-methoxyethylamino)-3-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c1-21-9-4-14-12-3-2-11(10-13(12)16(19)20)15(5-7-17)6-8-18/h2-3,10,14,17-18H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAQIPZHGGRGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879794
Record name HC Blue 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene

CAS RN

23920-15-2
Record name 2,2′-[[4-[(2-Methoxyethyl)amino]-3-nitrophenyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23920-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-((2-methoxyethyl)amino)-3-nitrophenyl)imino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023920152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Blue 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene
Reactant of Route 2
Reactant of Route 2
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene
Reactant of Route 3
Reactant of Route 3
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene
Reactant of Route 4
Reactant of Route 4
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene
Reactant of Route 5
Reactant of Route 5
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene
Reactant of Route 6
Reactant of Route 6
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.